(1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol,trifluoroaceticacid
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Overview
Description
(1RS,4RS&,5SR&,6SR)-7-azabicyclo[420]octane-4,5-diol; trifluoroacetic acid is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a diazo imine-derived cyclic azomethine ylide reacts with an acryloylpyrazolidinone under the influence of a rhodium(II) complex and a chiral Lewis acid . This method provides good yields and excellent stereoselectivities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol is used as a building block for synthesizing more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.
Medicine
In medicinal chemistry, (1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1,4-diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with nitrogen atoms, commonly used as a catalyst in organic reactions.
Bicyclo[2.2.1]heptane (Norbornane): A bicyclic hydrocarbon with applications in organic synthesis.
Camphor: A bicyclic ketone with medicinal and industrial uses.
Uniqueness
(1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol is unique due to its specific arrangement of nitrogen and oxygen atoms within the bicyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other bicyclic compounds.
Properties
Molecular Formula |
C9H14F3NO4 |
---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
(1R,4R,5S,6S)-7-azabicyclo[4.2.0]octane-4,5-diol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c9-5-2-1-4-3-8-6(4)7(5)10;3-2(4,5)1(6)7/h4-10H,1-3H2;(H,6,7)/t4-,5-,6+,7-;/m1./s1 |
InChI Key |
QSLFRTQYLQKLTF-FCWDRERSSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]([C@@H]2[C@H]1CN2)O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(C(C2C1CN2)O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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